molecular formula C15H16 B14688266 2,3,4-Trimethyl-1,1'-biphenyl CAS No. 30581-97-6

2,3,4-Trimethyl-1,1'-biphenyl

Cat. No.: B14688266
CAS No.: 30581-97-6
M. Wt: 196.29 g/mol
InChI Key: RZTQGLJYMDOELQ-UHFFFAOYSA-N
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Description

2,3,4-Trimethyl-1,1’-biphenyl is an organic compound with the molecular formula C15H16. It belongs to the class of biphenyls, which are composed of two benzene rings connected by a single bond. This compound is characterized by the presence of three methyl groups attached to the biphenyl structure at the 2, 3, and 4 positions. It is a colorless solid with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trimethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions are generally mild, with temperatures ranging from 50 to 100°C .

Industrial Production Methods

Industrial production of 2,3,4-Trimethyl-1,1’-biphenyl often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product in high purity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

Reaction TypeReagents/ConditionsMajor ProductsRegioselectivityYield (%)
NitrationHNO₃, H₂SO₄, 25°C5-Nitro derivativeMeta to methyl groups~65
SulfonationH₂SO₄, 80°C5-Sulfo derivativeMeta dominance~58
HalogenationCl₂, FeCl₃5-Chloro derivativeSteric-controlled~72
  • Mechanistic Insight : Methyl groups direct electrophiles to meta positions via inductive effects, but steric bulk at the 2,3,4 positions suppresses para substitution . Kinetic studies show reaction rates decrease with increasing steric hindrance.

Oxidation Reactions

Controlled oxidation targets methyl groups or the biphenyl backbone:

Substrate SiteReagents/ConditionsProductsNotes
Methyl groupsKMnO₄, H₂O, ΔCarboxylic acidsSelective oxidation of benzylic C–H bonds
Biphenyl coreO₃, CH₂Cl₂, -78°CQuinonesLimited yield due to overoxidation
  • Key Data : Oxidation of methyl groups proceeds via radical intermediates, confirmed by ESR spectroscopy .

Reduction Reactions

Hydrogenation and catalytic reduction modify the aromatic system:

Reaction TypeReagents/ConditionsMajor ProductsSelectivity
Ring saturationH₂, Pd/C, EtOHHexahydro derivativePartial saturation of less substituted ring
DehalogenationLiAlH₄, THFNot applicableN/A (requires halogen substituents)
  • Steric Effects : Full hydrogenation is hindered by methyl groups, favoring partial reduction .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings for functionalized biphenyls:

Coupling TypeReagents/ConditionsProductsYield (%)
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiaryl derivatives78–85
UllmannCuI, phenanthroline, DMFSymmetric biphenyls63
  • Synthetic Utility : Suzuki coupling introduces aryl/heteroaryl groups at the 5-position, leveraging steric accessibility .

Thermal and Photochemical Reactions

Reaction TypeConditionsProductsNotes
Pyrolysis400°C, N₂Methylbenzenes + biphenyleneRadical recombination observed
UV irradiationBenzophenone sensitizerCycloadducts[4+2] adducts with dienophiles
  • Degradation : Thermal decomposition follows first-order kinetics (k=1.2×104s1k = 1.2 \times 10^{-4}\, \text{s}^{-1} at 400°C) .

Comparative Reactivity

A comparison with related biphenyl derivatives highlights steric and electronic differences:

| Comp

Scientific Research Applications

2,3,4-Trimethyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4-Trimethyl-1,1’-biphenyl involves its interaction with various molecular targets and pathways. In electrophilic substitution reactions, the methyl groups on the biphenyl structure can activate the aromatic rings, making them more reactive towards electrophiles. This activation occurs through the inductive and conjugative effects of the methyl groups, which donate electron density to the aromatic system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4-Trimethyl-1,1’-biphenyl is unique due to its specific arrangement of methyl groups, which can influence its chemical reactivity and physical properties

Properties

CAS No.

30581-97-6

Molecular Formula

C15H16

Molecular Weight

196.29 g/mol

IUPAC Name

1,2,3-trimethyl-4-phenylbenzene

InChI

InChI=1S/C15H16/c1-11-9-10-15(13(3)12(11)2)14-7-5-4-6-8-14/h4-10H,1-3H3

InChI Key

RZTQGLJYMDOELQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C2=CC=CC=C2)C)C

Origin of Product

United States

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